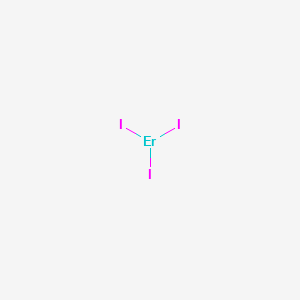

Erbium(III) iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Erbium(III) iodide is a chemical compound with the formula ErI₃. It is an iodide of the lanthanide metal erbium. This compound is known for its distinctive properties and applications in various scientific fields. This compound is typically a white to slightly pink powder and is insoluble in water .

Preparation Methods

Erbium(III) iodide can be synthesized through the reaction of elemental iodine with finely divided erbium. The reaction proceeds as follows: [ \text{2Er} + 3\text{I}_2 \rightarrow 2\text{ErI}_3 ] This method involves heating the reactants under controlled conditions to ensure the complete formation of erbium triiodide .

Chemical Reactions Analysis

Erbium(III) iodide undergoes various types of chemical reactions, including:

Substitution: It can participate in substitution reactions where iodide ions are replaced by other anions or ligands under specific conditions.

Common reagents used in these reactions include caesium and carbon for reduction reactions. The major products formed from these reactions are reduced iodides of erbium with unique crystal structures .

Scientific Research Applications

Erbium(III) iodide has several applications in scientific research, including:

Biology and Medicine:

Mechanism of Action

The mechanism of action of erbium triiodide involves its ability to interact with other chemical species through reduction and substitution reactions. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used. For example, in reduction reactions, erbium triiodide interacts with caesium and carbon to form reduced iodides with distinct molecular structures .

Comparison with Similar Compounds

Erbium(III) iodide can be compared with other erbium halides, such as erbium trichloride (ErCl₃) and erbium tribromide (ErBr₃). These compounds share similar properties but differ in their reactivity and applications:

Erbium Trichloride (ErCl₃): This compound has a higher sublimation enthalpy compared to erbium triiodide, making it less volatile.

Erbium Tribromide (ErBr₃): It has intermediate properties between erbium trichloride and erbium triiodide, with applications in similar fields.

This compound is unique due to its specific reactivity with caesium and carbon, leading to the formation of reduced iodides with complex crystal structures .

Properties

CAS No. |

13813-42-8 |

|---|---|

Molecular Formula |

ErI3 |

Molecular Weight |

547.97 g/mol |

IUPAC Name |

erbium(3+);triiodide |

InChI |

InChI=1S/Er.3HI/h;3*1H/q+3;;;/p-3 |

InChI Key |

OKVQKDALNLHZLB-UHFFFAOYSA-K |

SMILES |

I[Er](I)I |

Canonical SMILES |

[I-].[I-].[I-].[Er+3] |

Key on ui other cas no. |

13813-42-8 |

Pictograms |

Health Hazard |

Origin of Product |

United States |

Q1: Can erbium triiodide be used to synthesize novel erbium-containing clusters?

A1: Yes, erbium triiodide can act as a precursor for synthesizing new erbium clusters. The research demonstrates that reducing erbium triiodide with cesium in the presence of carbon leads to the formation of Cs[Er₆C]I₁₂ and Cs[Er₁₀(C₂)₂]I₁₈. [] These compounds contain unique erbium clusters stabilized by iodide ions and carbon.

Q2: What are the structural differences between the erbium clusters found in the two compounds synthesized?

A2: The two compounds exhibit distinct erbium cluster arrangements. Cs[Er₆C]I₁₂ features isolated monomeric [Er₆C] units. [] In contrast, Cs[Er₁₀(C₂)₂]I₁₈ contains dimeric units, [Er₁₀(C₂)₂], formed by two [Er₆(C₂)] octahedra sharing a common edge. [] This difference in cluster structure highlights how reaction conditions can influence the final product's architecture at the molecular level.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)

![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)

![Kyselina wolframova [Czech]](/img/structure/B85289.png)